Beclomethasone 11,21-Ditrifluoroacetate
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Overview
Description
Beclomethasone 11,21-Ditrifluoroacetate is a synthetic corticosteroid used primarily in research settings. It is a derivative of beclomethasone, a well-known anti-inflammatory agent. The compound has a molecular formula of C26H27ClF6O7 and a molecular weight of 600.93 .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Beclomethasone 11,21-Ditrifluoroacetate typically involves the esterification of beclomethasone with trifluoroacetic anhydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis. The process involves the following steps:
Activation of Beclomethasone: Beclomethasone is first activated by reacting it with a suitable activating agent such as dicyclohexylcarbodiimide (DCC).
Esterification: The activated beclomethasone is then reacted with trifluoroacetic anhydride in the presence of a base such as pyridine.
Purification: The resulting product is purified using chromatographic techniques to obtain pure this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reactions are carried out in large reactors. The purification process may involve multiple steps, including crystallization and recrystallization, to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Beclomethasone 11,21-Ditrifluoroacetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluoroacetate groups can be substituted with other functional groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Substitution reactions often involve nucleophiles such as amines or alcohols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
Beclomethasone 11,21-Ditrifluoroacetate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a standard in analytical chemistry.
Biology: Employed in studies involving cellular signaling pathways and gene expression.
Medicine: Investigated for its potential therapeutic effects in inflammatory diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference standard in quality control.
Mechanism of Action
Beclomethasone 11,21-Ditrifluoroacetate exerts its effects by binding to glucocorticoid receptors in cells. This binding leads to the activation or repression of specific genes involved in inflammatory responses. The compound’s anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the promotion of anti-inflammatory proteins .
Comparison with Similar Compounds
Similar Compounds
Beclomethasone Dipropionate: Another derivative of beclomethasone with similar anti-inflammatory properties.
Dexamethasone: A potent synthetic corticosteroid with a different molecular structure but similar therapeutic effects.
Prednisolone: A synthetic corticosteroid used in various inflammatory conditions.
Uniqueness
Beclomethasone 11,21-Ditrifluoroacetate is unique due to its trifluoroacetate groups, which enhance its stability and bioavailability compared to other corticosteroids. This makes it a valuable compound for research and potential therapeutic applications .
Properties
IUPAC Name |
[2-[(8S,9R,10S,11S,13S,14S,16S,17R)-9-chloro-17-hydroxy-10,13,16-trimethyl-3-oxo-11-(2,2,2-trifluoroacetyl)oxy-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 2,2,2-trifluoroacetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27ClF6O7/c1-12-8-16-15-5-4-13-9-14(34)6-7-21(13,2)23(15,27)18(40-20(37)26(31,32)33)10-22(16,3)24(12,38)17(35)11-39-19(36)25(28,29)30/h6-7,9,12,15-16,18,38H,4-5,8,10-11H2,1-3H3/t12-,15-,16-,18-,21-,22-,23-,24-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEYDPUIHRFNRRV-AEQILWRHSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C[C@H]2[C@@H]3CCC4=CC(=O)C=C[C@@]4([C@]3([C@H](C[C@@]2([C@]1(C(=O)COC(=O)C(F)(F)F)O)C)OC(=O)C(F)(F)F)Cl)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27ClF6O7 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
600.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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